molecular formula C23H21ClO3 B601232 O-Methyl Atovaquone CAS No. 129700-41-0

O-Methyl Atovaquone

Cat. No.: B601232
CAS No.: 129700-41-0
M. Wt: 380.88
Attention: For research use only. Not for human or veterinary use.
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Description

O-Methyl Atovaquone is a synthetic compound derived from Atovaquone, a well-known antimalarial drug. It is characterized by its chemical structure, which includes a methoxy group attached to the naphthoquinone core. This modification aims to enhance the solubility and bioavailability of the parent compound, Atovaquone .

Mechanism of Action

Target of Action

O-Methyl Atovaquone primarily targets the mitochondrial electron transport chain , specifically the Coenzyme Q10 (CoQ10) dependent mitochondrial complex III . This complex plays a crucial role in the process of oxidative phosphorylation, which is essential for the production of ATP, the energy currency of the cell .

Mode of Action

This compound acts by inhibiting the electron transport in mitochondria, which results in the inhibition of key metabolic enzymes responsible for the synthesis of nucleic acids and ATP . This inhibition is selective and affects only those parasites that are responsive to Atovaquone .

Biochemical Pathways

The inhibition of electron transport by this compound leads to a blockade of several metabolic enzymes linked to the mitochondrial electron transport chain via ubiquinone . The ultimate metabolic effects of such blockade may include the inhibition of nucleic acid and ATP synthesis .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The absorption of Atovaquone varies among individuals . It is excreted mainly through feces (>94% as unchanged drug), and less than 1% is excreted through urine . The elimination half-life ranges from 67 ± 33.4 hours to 77.6 ± 23.1 hours .

Result of Action

The result of this compound’s action is the inhibition of nucleic acid and ATP synthesis in Atovaquone-responsive parasites . This leads to the demise of the parasites at Atovaquone concentrations which otherwise would have been suboptimal .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the absorption of Atovaquone can be affected by the presence of food, which can enhance its absorption approximately 2-fold . Furthermore, the bioavailability of Atovaquone can be influenced by the patient’s immune status, as it is often used in immunocompromised patients .

Biochemical Analysis

Biochemical Properties

O-Methyl Atovaquone, like Atovaquone, is a hydroxynaphthoquinone, or an analog of ubiquinone . It is thought to act by selectively affecting mitochondrial electron transport and parallel processes such as ATP and pyrimidine biosynthesis in atovaquone-responsive parasites .

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, Atovaquone has been shown to induce apoptosis and inhibit the growth of all the breast cancer cell lines tested . It is likely that this compound may have similar effects on cells, given its structural similarity to Atovaquone.

Molecular Mechanism

The molecular mechanism of action of this compound is likely to be similar to that of Atovaquone. Atovaquone is a highly lipophilic drug that closely resembles the structure of ubiquinone . Its inhibitory effect being comparable to ubiquinone, Atovaquone can act by selectively affecting mitochondrial electron transport and parallel processes such as ATP and pyrimidine biosynthesis in atovaquone-responsive parasites .

Temporal Effects in Laboratory Settings

For instance, Atovaquone has been shown to induce time- and dose-dependent apoptosis of AML cells lines and primary samples .

Dosage Effects in Animal Models

Studies on Atovaquone have shown that increasing the concentration of Atovaquone increased the likelihood of high-level resistance emergence .

Metabolic Pathways

This compound, like Atovaquone, is likely to be involved in several metabolic pathways. Atovaquone is known to interact with several metabolic enzymes linked to the mitochondrial electron transport chain via ubiquinone .

Transport and Distribution

Atovaquone is known to be highly lipophilic and closely resembles the structure of ubiquinone . It is likely that this compound, due to its structural similarity to Atovaquone, may also be transported and distributed within cells and tissues in a similar manner.

Subcellular Localization

The subcellular localization of this compound is not specifically known. Given its structural similarity to Atovaquone, it is likely that this compound may also localize to the mitochondria, where it can affect mitochondrial electron transport .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Methyl Atovaquone involves several steps, starting from the parent compound, Atovaquone. The key step is the methylation of the hydroxyl group on the naphthoquinone ring. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions .

Industrial Production Methods

For large-scale production, the synthesis process is optimized to ensure high yield and purity. This involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts. The process is designed to be consistent and repeatable, making it suitable for industrial manufacturing .

Chemical Reactions Analysis

Types of Reactions

O-Methyl Atovaquone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological activities and properties .

Scientific Research Applications

O-Methyl Atovaquone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Methyl Atovaquone stands out due to its enhanced solubility and bioavailability compared to Atovaquone. This makes it a more effective option for oral administration, potentially leading to better therapeutic outcomes .

Properties

IUPAC Name

2-[4-(4-chlorophenyl)cyclohexyl]-3-methoxynaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClO3/c1-27-23-20(21(25)18-4-2-3-5-19(18)22(23)26)16-8-6-14(7-9-16)15-10-12-17(24)13-11-15/h2-5,10-14,16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZIOFDLSVYSFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)C2=CC=CC=C2C1=O)C3CCC(CC3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129700-41-0
Record name O-Methyl atovaquone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129700410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans- 2-[4-( 4- chlorophenyl) cyclohexyl]- 3- methoxy- 1,4- naphthalenedione.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name O-METHYL ATOVAQUONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ80ZA89HA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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